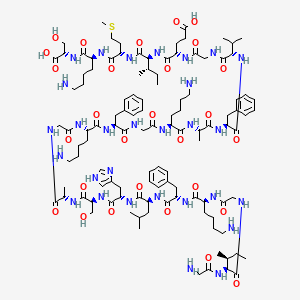

Gigkflhsagkfgkafvgeimks

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magainin I is a 23-amino-acid peptide that belongs to the family of antimicrobial peptides. It was originally isolated from the skin of the African clawed frog (Xenopus laevis). This peptide is known for its broad-spectrum antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses . Magainin I interacts with microbial membranes, leading to cell lysis and death, making it a promising candidate for therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Magainin I can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the peptide is complete.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Magainin I involves large-scale SPPS, which is optimized for higher yields and purity. Advanced techniques such as microwave-assisted SPPS and automated peptide synthesizers are employed to enhance efficiency and reduce production time .

Análisis De Reacciones Químicas

Types of Reactions

Magainin I primarily undergoes interactions with lipid membranes rather than traditional chemical reactions like oxidation or reduction. it can be modified through:

Acylation: Adding acyl groups to enhance stability.

PEGylation: Attaching polyethylene glycol to improve solubility and reduce immunogenicity.

Common Reagents and Conditions

Acylation: Acyl chlorides or anhydrides in the presence of a base.

PEGylation: Polyethylene glycol derivatives under mild conditions.

Major Products Formed

Acylated Magainin I: Enhanced stability and membrane interaction.

PEGylated Magainin I: Improved solubility and reduced immunogenicity.

Aplicaciones Científicas De Investigación

Magainin I has a wide range of applications in scientific research:

Mecanismo De Acción

Magainin I exerts its antimicrobial effects by interacting with the lipid bilayers of microbial membranes. It forms toroidal pores that disrupt membrane integrity, leading to leakage of cellular contents and cell death . The peptide’s amphipathic nature allows it to insert into the membrane, with its hydrophobic regions interacting with lipid tails and hydrophilic regions with lipid head groups . This interaction destabilizes the membrane, causing lysis.

Comparación Con Compuestos Similares

Similar Compounds

Magainin II: Another peptide from the same family with similar antimicrobial properties.

Melittin: A peptide from bee venom with potent antimicrobial activity but higher cytotoxicity.

LL-37: A human cathelicidin with broad-spectrum antimicrobial activity.

Uniqueness of Magainin I

Magainin I is unique due to its relatively low cytotoxicity compared to other antimicrobial peptides like melittin. Its ability to form toroidal pores and its broad-spectrum activity make it a versatile candidate for various applications.

Propiedades

Fórmula molecular |

C112H177N29O28S |

|---|---|

Peso molecular |

2409.8 g/mol |

Nombre IUPAC |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C112H177N29O28S/c1-12-65(7)93(139-86(144)54-117)110(166)122-59-89(147)128-75(39-25-29-46-115)100(156)135-81(51-70-33-19-15-20-34-70)105(161)133-79(49-63(3)4)104(160)136-83(53-72-55-118-62-123-72)106(162)137-84(60-142)108(164)124-67(9)95(151)119-56-87(145)127-74(38-24-28-45-114)99(155)134-80(50-69-31-17-14-18-32-69)97(153)120-57-88(146)126-73(37-23-27-44-113)98(154)125-68(10)96(152)132-82(52-71-35-21-16-22-36-71)107(163)140-92(64(5)6)109(165)121-58-90(148)129-77(41-42-91(149)150)103(159)141-94(66(8)13-2)111(167)131-78(43-48-170-11)102(158)130-76(40-26-30-47-116)101(157)138-85(61-143)112(168)169/h14-22,31-36,55,62-68,73-85,92-94,142-143H,12-13,23-30,37-54,56-61,113-117H2,1-11H3,(H,118,123)(H,119,151)(H,120,153)(H,121,165)(H,122,166)(H,124,164)(H,125,154)(H,126,146)(H,127,145)(H,128,147)(H,129,148)(H,130,158)(H,131,167)(H,132,152)(H,133,161)(H,134,155)(H,135,156)(H,136,160)(H,137,162)(H,138,157)(H,139,144)(H,140,163)(H,141,159)(H,149,150)(H,168,169)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,92-,93-,94-/m0/s1 |

Clave InChI |

OFIZOVDANLLTQD-ZVNXOKPXSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |

SMILES canónico |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12043803.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (6-methyl-pyridin-2-yl)-amide](/img/structure/B12043813.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12043825.png)

![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12043836.png)

![2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)